molecular formula C17H13F2N3O2 B2785602 1-(2,6-Difluorophenyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea CAS No. 2034561-70-9

1-(2,6-Difluorophenyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea

Cat. No.: B2785602
CAS No.: 2034561-70-9
M. Wt: 329.307
InChI Key: DCAXOMOELFVBAN-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea (CAS: 2034393-92-3) is a urea derivative featuring a 2,6-difluorophenyl group linked via a urea bridge to a pyridinylmethyl scaffold substituted with a furan-3-yl moiety at the 6-position. Its molecular formula is C₁₇H₁₃F₂N₃O₂, with a molecular weight of 329.30 g/mol . This compound’s structural uniqueness lies in its trifunctional design:

  • Urea linker: Provides hydrogen-bonding capacity, influencing solubility and target affinity.

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[[6-(furan-3-yl)pyridin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3O2/c18-13-2-1-3-14(19)16(13)22-17(23)21-9-11-4-5-15(20-8-11)12-6-7-24-10-12/h1-8,10H,9H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCAXOMOELFVBAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)NCC2=CN=C(C=C2)C3=COC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Difluorophenyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Urea Linkage: This can be achieved by reacting an isocyanate derivative of the difluorophenyl group with an amine derivative of the pyridine-furan moiety under controlled conditions.

    Coupling Reactions: The pyridine and furan rings are often introduced through coupling reactions such as Suzuki or Heck coupling, which require palladium catalysts and specific reaction conditions (e.g., temperature, solvents).

Industrial Production Methods: Industrial production may involve optimization of the above synthetic routes to enhance yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing high-throughput screening for reaction conditions.

Chemical Reactions Analysis

Step 1: Urea Core Formation

The urea moiety is typically formed by reacting an isocyanate with an amine. For example, in analogous compounds, 2,6-difluorobenzoyl isocyanate reacts with pyrazole derivatives under reflux conditions (e.g., 80°C in 1,2-dichloroethane) . The reaction proceeds via nucleophilic attack of the amine on the isocyanate carbonyl carbon, forming a urea linkage.

Reaction StepReagents/CatalystsConditionsYield
Urea formation2,6-difluorobenzoyl isocyanate, pyridin-3-yl amineReflux in 1,2-dichloroethane~90%

Step 2: Coupling of Pyridin-3-yl-Furan Moiety

The pyridin-3-yl-furan fragment is likely synthesized separately and then coupled to the urea core. For instance:

  • Pyridin-3-yl synthesis : May involve cyclization of alkyne derivatives or coupling of halopyridines with furan via Suzuki or Buchwald-Hartwig methods.

  • Furan substitution : Introduction of the furan-3-yl group could occur via direct substitution or electrophilic aromatic substitution, depending on the pyridine substrate.

Step 3: Optimization of Reaction Conditions

  • Solvent selection : DMF or polar aprotic solvents (e.g., NMP) are commonly used to enhance reaction rates and yields .

  • Catalysts : Triethylamine or bases like DBU may facilitate deprotonation steps during coupling .

  • Temperature control : Reflux conditions (e.g., 80°C) are often employed for efficient coupling .

Analytical Characterization

While specific data for the target compound is unavailable, analogous compounds are typically analyzed using:

  • NMR spectroscopy : To confirm the urea linkage and heterocyclic connectivity.

  • Mass spectrometry (MS) : For molecular weight verification.

  • X-ray crystallography : For structural confirmation, as demonstrated in related 2,6-difluorobenzoylurea derivatives .

Urea Formation Mechanism

The reaction of isocyanates with amines proceeds via a two-step mechanism:

  • Nucleophilic attack : The amine nitrogen attacks the electrophilic carbonyl carbon of the isocyanate.

  • Elimination : Water or a byproduct is expelled, forming the urea linkage .

Coupling Mechanism

The pyridin-3-yl-furan coupling may involve transition-metal catalysis (e.g., palladium) or electrophilic substitution, depending on the functional groups present. For example, Suzuki coupling could link aryl halides with boronic acids under basic conditions.

Scientific Research Applications

Antiviral Properties
Recent studies have highlighted the compound's potential as an antiviral agent. In particular, it has shown inhibitory activity against Zika virus protease, with IC50 values indicating significant potency. For instance, derivatives containing furan or thiophene rings have demonstrated enhanced antiviral activity compared to other structural modifications .

Antibacterial Activity
The compound has also been evaluated for antibacterial properties. Research indicates that it exhibits activity against various bacterial strains, including multidrug-resistant pathogens. The minimum inhibitory concentration (MIC) values suggest that modifications to the compound can enhance its effectiveness against specific bacterial targets .

Anticancer Activity
In addition to its antibacterial and antiviral properties, this compound has been investigated for its anticancer potential. Studies indicate that it can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The presence of specific substituents on the phenyl and pyridine rings appears to play a crucial role in modulating its anticancer activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 1-(2,6-Difluorophenyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea is essential for optimizing its biological activity. Key findings from SAR studies include:

  • Substituent Effects : Variations in the substituents on the phenyl and pyridine rings significantly affect the compound's biological properties. For example, electron-withdrawing groups enhance antibacterial activity while certain electron-donating groups improve antiviral efficacy .
  • Ring Modifications : Altering the furan or pyridine rings can lead to substantial changes in potency against specific targets. Compounds with additional functional groups on these rings often exhibit improved interactions with biological macromolecules .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Zika Virus Inhibition : A study demonstrated that derivatives with furan substitutions had IC50 values as low as 0.87 μM against Zika virus protease, indicating their potential as antiviral agents .
  • Antibacterial Testing : Another study assessed the antibacterial properties of various derivatives against XDR pathogens, revealing MIC values as low as 6.25 mg/mL for some compounds .

Mechanism of Action

The mechanism by which 1-(2,6-Difluorophenyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea exerts its effects involves interaction with molecular targets such as enzymes or receptors. The difluorophenyl group may enhance binding affinity through hydrophobic interactions, while the furan and pyridine rings can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives from patents and research studies, focusing on substituents, molecular properties, and inferred biological implications.

Structural Analogues with Fluorophenyl and Pyridine Moieties

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties Source
Target Compound Urea-linked difluorophenyl-pyridine 2,6-Difluorophenyl, 6-furan-3-yl-pyridin-3-yl 329.30 High polarity (urea linker)
RA[4,5] () Piperazine-linked difluorophenyl 2,6-Difluorophenyl, (2E)-3-(naphthalenyl)butenyl ~422.0 Higher lipophilicity (Rf=0.50)
EP 4 374 877 A2 [0296] () Pyrrolo-pyridazine carboxamide 2,3-Difluorophenyl, trifluoromethyl-furan ~645.0 (LCMS: m/z 645) Enhanced metabolic stability (fluorine)
EP 4 374 877 A2 [0727] () Pyrrolo-pyridazine carboxamide 2,3-Difluoro-4-iodophenyl, trifluoromethyl-pyridine 755.0 (LCMS) Bulky substituents (iodine)
Key Observations:

Urea vs. Carboxamide derivatives (e.g., [0296]) exhibit higher molecular weights (~645 g/mol) and increased complexity, which could limit oral bioavailability .

Fluorine Substitution Patterns :

  • The 2,6-difluorophenyl group in the target compound contrasts with 2,3-difluorophenyl in patent derivatives. The 2,6-substitution may reduce steric hindrance, favoring planar binding interactions .
  • Compounds with trifluoromethyl groups (e.g., [0296]) show enhanced metabolic stability due to fluorine’s electron-withdrawing effects .

Piperazine-linked analogs () demonstrate higher lipophilicity (Rf=0.50 in DCM/MeOH), suggesting better membrane penetration than the urea-based target .

Biological Activity

1-(2,6-Difluorophenyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a urea moiety substituted with a difluorophenyl group and a furan-pyridine hybrid. The structural formula can be represented as follows:

C15H14F2N4O\text{C}_{15}\text{H}_{14}\text{F}_2\text{N}_4\text{O}

Inhibitory Activity

Research indicates that derivatives of urea compounds often exhibit notable biological activities. For instance, similar compounds have shown potent inhibitory effects against various inflammatory mediators. In one study, urea derivatives demonstrated significant inhibition of lipopolysaccharide (LPS)-induced TNF-alpha production, suggesting anti-inflammatory potential .

CompoundActivityReference
SA13353Inhibits TNF-alpha production
This compoundPotential anti-inflammatory activity

The mechanism by which this compound exerts its biological effects may involve modulation of inflammatory pathways. Urea derivatives have been shown to interact with specific receptors or enzymes involved in inflammatory responses, potentially leading to reduced cytokine release and inflammation .

Case Studies and Research Findings

  • Anti-inflammatory Activity : A study evaluating various urea derivatives found that certain modifications led to enhanced anti-inflammatory activity compared to standard treatments like celecoxib. The IC50 values for these compounds were significantly lower than those for traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Cytotoxicity and Selectivity : Another investigation into the cytotoxic effects of related compounds revealed that modifications in the urea structure could lead to selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing safer therapeutic agents .
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound has favorable absorption and distribution characteristics, which are essential for oral bioavailability. Further studies are needed to fully elucidate its metabolic pathways and half-life in vivo .

Q & A

Basic: What are the standard synthetic routes for preparing 1-(2,6-difluorophenyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea?

The synthesis typically involves multi-step reactions starting with (i) formation of the pyridine-furan hybrid scaffold via cycloaddition or cross-coupling reactions and (ii) urea linkage formation using isocyanates or carbamoylating agents. For example:

  • Step 1 : Synthesize the pyridine-furan intermediate via Suzuki-Miyaura coupling between 6-bromopyridin-3-yl derivatives and furan-3-yl boronic acids .
  • Step 2 : React 1-(2,6-difluorophenyl)urea precursors with the pyridine-furan intermediate under nucleophilic substitution conditions. Polar aprotic solvents (e.g., DMF) and catalysts like DBU improve yields .
  • Purification : Use column chromatography or recrystallization for isolation, validated via HPLC (retention time ~1.25 min under SQD-FA05 conditions) and LCMS (m/z ~733 [M+H]+) .

Basic: Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • LCMS/HPLC : Confirm molecular weight (e.g., m/z 733 [M+H]+) and purity (>95%) using reverse-phase HPLC with UV detection .
  • NMR Spectroscopy : ¹H/¹⁹F NMR resolves substituent positions (e.g., 2,6-difluorophenyl protons at δ 7.2–7.8 ppm, furan protons at δ 6.5–8.0 ppm) .
  • X-ray Crystallography : Determines 3D conformation and hydrogen-bonding patterns in the urea moiety, critical for SAR studies .

Basic: How does the compound’s stability vary under different storage conditions?

Stability studies suggest:

  • Short-term : Stable at 25°C in inert atmospheres (N₂) for 6 months.
  • Degradation pathways : Hydrolysis of the urea group in acidic/basic conditions (pH <3 or >10) or oxidation of the furan ring under light exposure. Use amber vials and desiccants for long-term storage .
  • Forced degradation : Perform accelerated stability testing at 40°C/75% RH for 4 weeks, monitoring via HPLC to identify degradation products .

Advanced: How can computational modeling guide structure-activity relationship (SAR) studies?

  • Docking simulations : Use software like AutoDock to predict binding interactions with targets (e.g., Factor VIIa’s S1 pocket, as seen in related urea-FVIIa co-crystal structures) .
  • QSAR models : Corrogate electronic effects of substituents (e.g., fluorine’s electronegativity enhances urea H-bond donor capacity) .
  • MD simulations : Assess conformational flexibility of the pyridine-furan moiety to optimize steric compatibility with enzyme active sites .

Advanced: What strategies resolve contradictory bioactivity data across similar urea derivatives?

  • Data normalization : Account for assay variability (e.g., IC₅₀ differences due to enzyme source or buffer conditions) by benchmarking against controls like N-(2,6-dichlorophenyl)-N’-3-pyridinyl urea .
  • Metabolite profiling : Use LC-MS/MS to identify off-target interactions or metabolic byproducts (e.g., furan ring oxidation) that may mask true activity .
  • Orthogonal assays : Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm direct binding .

Advanced: How to design experiments for identifying the compound’s molecular targets?

  • Chemical proteomics : Use photoaffinity labeling with a biotinylated analog to pull down interacting proteins, followed by LC-MS/MS identification .
  • Kinase profiling : Screen against panels of 400+ kinases (e.g., Eurofins KinaseProfiler) to detect inhibition <i>in vitro</i>, prioritizing hits with <100 nM activity .
  • CRISPR-Cas9 knockouts : Validate target relevance by assessing activity loss in cell lines lacking suspected targets (e.g., Factor VIIa-deficient models) .

Advanced: What methodologies optimize reaction yields for scale-up synthesis?

  • DoE (Design of Experiments) : Vary temperature (60–120°C), solvent (DMF vs. THF), and catalyst loading (1–5 mol% Pd) to identify optimal conditions via response surface modeling .
  • Continuous flow chemistry : Improve reproducibility in urea bond formation using microreactors, reducing side-product formation from prolonged heating .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor reaction progression in real time .

Advanced: How to address low solubility in aqueous buffers during <i>in vitro</i> assays?

  • Co-solvent systems : Use DMSO (≤0.1%) or cyclodextrin-based formulations to enhance solubility without disrupting assay integrity .
  • Prodrug derivatization : Introduce ionizable groups (e.g., phosphate esters) on the pyridine ring for transient solubility, cleaved intracellularly .
  • Nanoformulation : Encapsulate in PEGylated liposomes (50–100 nm size) to improve bioavailability in cell culture .

Advanced: What are best practices for validating inhibitory activity against enzymes like Factor VIIa?

  • Enzyme kinetics : Perform Michaelis-Menten assays to determine inhibition mode (competitive/uncompetitive) and Ki values .
  • Crystallography : Co-crystallize the compound with Factor VIIa (PDB ID: 5F7B) to resolve binding poses and guide analog design .
  • Selectivity panels : Test against related serine proteases (e.g., thrombin, trypsin) to confirm specificity .

Advanced: How to reconcile discrepancies in reported melting points across analogs?

  • Polymorphism screening : Perform DSC (Differential Scanning Calorimetry) to identify crystalline forms (e.g., Form I vs. Form II) that affect melting points .
  • Purity correction : Re-measure mp after rigorous purification (e.g., preparative HPLC) to exclude impurities lowering observed values .
  • Computational prediction : Use tools like Schrödinger’s QikProp to estimate mp based on molecular descriptors and compare with experimental data .

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